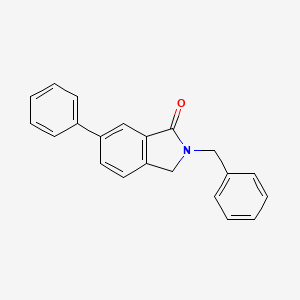
2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a unique structure that includes a benzyl group and a phenyl group attached to an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of lithiated N-phenylnaphthalene-1-carboxamide with dimethylformamide (DMF) at low temperatures, followed by quenching with methanol . This method ensures the formation of the isoindoline core with the desired substituents.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
2-Benzyl-2,3-dihydro-1H-isoindol-1-imine hydrobromide: This compound shares a similar core structure but differs in its functional groups.
2-Benzyl-9-phenyl-2,3-dihydro-benzo(f)isoindol-1-one:
Uniqueness: 2-Benzyl-6-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
61255-66-1 |
|---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-benzyl-6-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C21H17NO/c23-21-20-13-18(17-9-5-2-6-10-17)11-12-19(20)15-22(21)14-16-7-3-1-4-8-16/h1-13H,14-15H2 |
InChI Key |
KWTQADOFDRYWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)

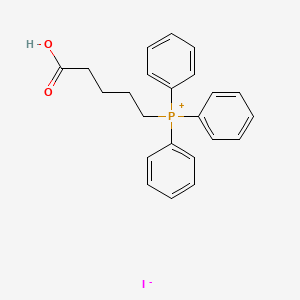
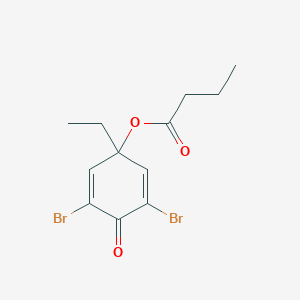
![3-[(2-Hydroxyethyl)amino]-3,3-diphosphonopropanoic acid](/img/structure/B14586031.png)
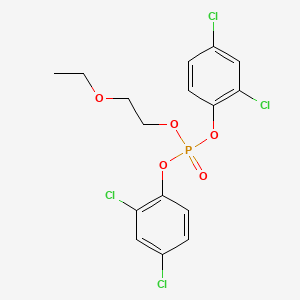
![N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14586035.png)
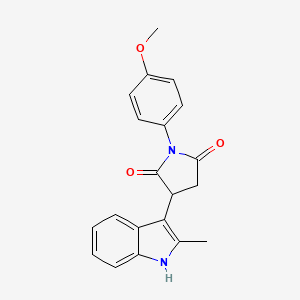
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14586055.png)
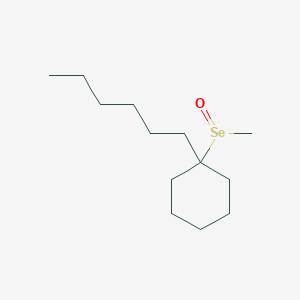
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
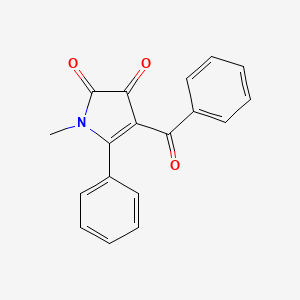
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
